BenchChemオンラインストアへようこそ!

(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid

Chiral Building Block Enantiomeric Purity Medicinal Chemistry

(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid (CAS 1212350-00-9) is a chiral, non-racemic tetrazole-acetic acid derivative with molecular formula C₉H₈N₄O₂ and molecular weight 204.19 g/mol. The compound contains a single defined stereocenter (R-configuration) at the α-carbon bridging the phenyl and tetrazol-1-yl substituents.

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 1212350-00-9
Cat. No. B3090615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid
CAS1212350-00-9
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2
InChIInChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)/t8-/m1/s1
InChIKeySMVWFPKUWFVUKN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Phenyl-2-(1H-tetrazol-1-yl)acetic Acid CAS 1212350-00-9: A Chiral Tetrazole-Acetic Acid Building Block for Stereochemically Defined Synthesis


(2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid (CAS 1212350-00-9) is a chiral, non-racemic tetrazole-acetic acid derivative with molecular formula C₉H₈N₄O₂ and molecular weight 204.19 g/mol [1]. The compound contains a single defined stereocenter (R-configuration) at the α-carbon bridging the phenyl and tetrazol-1-yl substituents [2]. Its core scaffold—a phenylacetic acid wherein the carboxylic acid is bioisosterically replaced by a 1H-tetrazole ring—places it within the tetrazolylacetic acid class, a family recognized for carboxylic acid bioisosterism (pKₐ ~4.5–4.9) and for producing metabolically stable pharmacophores [3]. The (R)-enantiomer is commercially supplied at purities of 95–97% for research use, while the corresponding racemate is cataloged under CAS 876716-29-9 .

Why Chiral (2R)-2-Phenyl-2-(1H-tetrazol-1-yl)acetic Acid Cannot Be Replaced by the Racemate or Analogous Tetrazolylacetic Acids


The (R)-enantiomer is not functionally interchangeable with the racemate (CAS 876716-29-9) or with other tetrazolylacetic acid analogs because stereochemistry at the α-carbon directly determines the three-dimensional presentation of the tetrazole and phenyl pharmacophores to chiral biological targets. The tetrazol-1-ylacetic acid scaffold functions as a carboxylic acid bioisostere (pKₐ ~4.5–4.9), anionic at physiological pH, and electronic / steric differences between enantiomers have been documented to produce divergent target-binding profiles across the broader tetrazole-acetic acid class . The synthesis of tetrazole bioisosteres from chiral phenylacetic acid precursors can preserve or erode enantiomeric purity depending on the method; microwave-assisted procedures that retain configuration have been explicitly developed to address the racemization problem inherent in earlier approaches [1]. Substitution with the racemic mixture, the (S)-enantiomer, or regioisomeric analogs such as (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid (CAS 876716-32-4) or [4-(1H-tetrazol-1-yl)phenyl]acetic acid (CAS 462068-57-1) introduces undefined stereochemical composition or altered molecular topology that cannot be assumed equipment in any stereospecific application [2].

Quantitative Differentiation of (2R)-2-Phenyl-2-(1H-tetrazol-1-yl)acetic Acid vs. Racemate, (S)-Enantiomer, and Substituted Analogs


Enantiomeric Purity: (R)-Enantiomer (97% HPLC) vs. Racemate (0% ee) Defines Stereochemical Fidelity for Chiral Synthesis

The (R)-enantiomer (CAS 1212350-00-9) is supplied at a minimum purity of 97% as a single stereoisomer, whereas the racemate (CAS 876716-29-9) is a 1:1 mixture of (R)- and (S)-enantiomers with an enantiomeric excess of 0% . For applications requiring a defined absolute configuration—such as the construction of chiral tetrazole-containing drug candidates or stereochemical probe molecules—the enantiopure building block eliminates the ≤50% contamination from the undesired antipode present in the racemate [1]. The racemate is commercially available at 95–98% chemical purity, but chemical purity does not convey stereochemical homogeneity .

Chiral Building Block Enantiomeric Purity Medicinal Chemistry

Stereochemical Retention During Synthesis: Microwave-Assisted Method Preserves Chiral Integrity vs. Racemization-Prone Conventional Routes

A dedicated microwave-assisted three-step synthesis from chiral phenylacetic acid derivatives has been demonstrated to preserve the stereocenter without detectable racemization, as confirmed by chiral HPLC analysis [1]. This method stands in contrast to conventional tetrazole-forming reactions employing Lewis acids or prolonged thermal conditions, which have been reported to erode enantiomeric excess in related α-phenyl tetrazole acetic acid systems [1]. The procedure achieved 86% yield for the tetrazole formation step while maintaining configurational integrity, providing a reproducible route to enantiopure (R)-configured product [1][2].

Stereoselective Synthesis Tetrazole Bioisostere Process Chemistry

Computed Physicochemical Profile: (R)-Enantiomer Exhibits Distinct logP, pKₐ, and TPSA vs. 5-Methyl and 4-Substituted Tetrazolylacetic Acid Analogs

Computed physicochemical descriptors differentiate the (R)-enantiomer from its closest substituted analogs: XLogP3 = 1.0, Topological Polar Surface Area (TPSA) = 80.9 Ų, hydrogen bond acceptor count = 5, hydrogen bond donor count = 1, and rotatable bond count = 3 [1]. In comparison, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid (CAS 876716-32-4) carries an additional methyl group (MW 218.22 g/mol, C₁₀H₁₀N₄O₂), increasing lipophilicity and steric bulk that alters membrane permeability and target-binding geometry relative to the unsubstituted tetrazole parent [2]. The 4-substituted regioisomer [4-(1H-tetrazol-1-yl)phenyl]acetic acid (CAS 462068-57-1) places the acetic acid moiety para to the tetrazole rather than on the α-carbon, fundamentally changing the spatial relationship between the acidic group and the tetrazole ring [3]. The predicted pKₐ of 2.17±0.10 (carboxylic acid proton) distinguishes this compound from the tetrazole ring pKₐ of ~4.5–4.9, establishing a dual acidic character that may confer pH-dependent solubility and ionization advantages .

ADME Prediction Physicochemical Properties Lead Optimization

Class-Level Aldose Reductase and PPARγ Target Engagement: Tetrazolylacetic Acid Scaffold Delivers Sub-Micromolar IC₅₀ vs. Established Inhibitors

Within the tetrazolylacetic acid class, representative derivatives have demonstrated aldose reductase inhibitory activity with IC₅₀ values comparable to clinical-stage inhibitors such as Epalrestat and Tolrestat [1]. Patent data disclose tetrazoleacetic acid derivatives with quantitative IC₅₀ values for human placental aldose reductase, establishing the scaffold's productive engagement of this target [2]. Separately, the phenyl(1H-tetrazol-1-yl)acetic acid core has been computationally and structurally investigated as a PPARγ ligand scaffold, though direct binding data (Kd, IC₅₀) for the specific (R)-enantiomer remains unpublished [3]. The unsubstituted tetrazole ring, lacking the 5-methyl or 5-phenyl modifications present in many potent GPR109a agonists, provides a minimal pharmacophore suitable for fragment-based or structure-guided elaboration without pre-existing substitution bias [4].

Aldose Reductase Inhibition PPARγ Agonism Diabetic Complications

Commercial Availability and Lot-to-Lot Consistency: Single-Enantiomer Sourcing vs. Racemate and Custom Synthesis

The (R)-enantiomer is stocked by multiple independent vendors (AKSci, CymitQuimica) with documented purity specifications of 95–97%, while the (S)-enantiomer does not appear under a dedicated CAS number in major catalogs, indicating limited commercial availability of the antipode . The racemate (CAS 876716-29-9) is widely available (Leyan 98%, ChemicalBook 95%, AKSci 95%), but procurement of the racemate for stereochemically sensitive applications necessitates subsequent chiral resolution, adding analytical burden and cost . The Biosynth-cataloged (2R)-product line (Ref. 3D-MYB35000) further provides a GMP-compatible sourcing option, though current stock status is limited .

Chemical Procurement Enantiopure Building Block Supply Chain Reliability

Preferred Application Scenarios for (2R)-2-Phenyl-2-(1H-tetrazol-1-yl)acetic Acid Based on Quantitative Differentiation Evidence


Stereochemically Defined Synthesis of Chiral Tetrazole-Containing Drug Candidates

Programs requiring a single-enantiomer tetrazole-acetic acid building block for the construction of AT₁ receptor antagonists, PPARγ modulators, or aldose reductase inhibitors benefit from the (R)-enantiomer's defined configuration. Starting from the enantiopure acid avoids chiral resolution after multi-step synthesis, as demonstrated by the microwave-assisted route that preserves stereochemistry without racemization [1]. The racemate introduces 50% unwanted (S)-enantiomer from the first synthetic step, which cannot be removed without chiral chromatography or diastereomeric salt resolution.

Fragment-Based Drug Discovery and Structure-Guided Elaboration Using a Minimal Tetrazole Pharmacophore

The unsubstituted 1H-tetrazol-1-yl ring provides a minimal, non-biased pharmacophore suitable for fragment screening and iterative structure-guided optimization. Unlike 5-methyl or 5-phenyl substituted analogs that pre-orient substituents and restrict accessible chemical space, the (R)-enantiomer's tetrazole ring presents all four nitrogen atoms for potential target engagement while preserving the carboxylic acid bioisostere character (pKₐ ~4.5–4.9) [2][3].

Enantioselective Probe Development for Chiral Biological Target Deconvolution

When developing chemical probes to interrogate stereospecific binding pockets (e.g., chiral G-protein coupled receptors or enantioselective enzyme active sites), the (R)-configured probe enables clean interpretation of activity data. Use of the racemate would confound IC₅₀ or Kd measurements due to the simultaneous presence of both enantiomers, potentially masking or distorting the true structure-activity relationship [1].

Reference Standard for Chiral Analytical Method Development

The (R)-enantiomer (97% purity, >99% ee) can serve as a chiral reference standard for developing and validating HPLC methods on chiral stationary phases to separate tetrazole-acetic acid enantiomers. This application leverages the documented commercial availability with certificate of analysis, enabling regulatory-compliant analytical workflows where enantiomeric identity must be verified .

Quote Request

Request a Quote for (2R)-2-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.